1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid
Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H14ClFO2 It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of cyclohexanecarboxylic acid with 2-chloro-6-fluorobenzene in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclohexanecarboxylic acid: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
1-(2-Fluorophenyl)cyclohexanecarboxylic acid:
1-(2-Bromo-6-fluorophenyl)cyclohexanecarboxylic acid: The presence of a bromine atom instead of chlorine can result in different chemical behaviors and uses.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO2/c14-9-5-4-6-10(15)11(9)13(12(16)17)7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRQRLRAGTUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC=C2Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361463 | |
Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214263-04-4 | |
Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214263-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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